Ethyl 2-cyano-6-fluorobenzoate
Description
Ethyl 2-cyano-6-fluorobenzoate is an aromatic ester derivative featuring a cyano (-CN) group at the 2-position and a fluorine (-F) atom at the 6-position of the benzene ring. Its molecular formula is C₁₀H₈FNO₂, with a molecular weight of 209.18 g/mol. The compound’s structure combines electron-withdrawing substituents (cyano and fluoro) with an ethyl ester moiety, making it a versatile intermediate in organic synthesis. Potential applications include pharmaceuticals (e.g., kinase inhibitors) and agrochemicals, where its electronic properties may enhance binding affinity or stability .
Properties
Molecular Formula |
C10H8FNO2 |
|---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
ethyl 2-cyano-6-fluorobenzoate |
InChI |
InChI=1S/C10H8FNO2/c1-2-14-10(13)9-7(6-12)4-3-5-8(9)11/h3-5H,2H2,1H3 |
InChI Key |
RLTYVDQMQFZCEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-6-fluorobenzoate can be synthesized through several methods. One common approach involves the reaction of 2-cyano-6-fluorobenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-6-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the cyano group.
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can direct electrophilic aromatic substitution reactions to the ortho and para positions relative to the fluorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a Lewis acid catalyst like aluminum chloride are typical.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives of this compound.
Hydrolysis: 2-cyano-6-fluorobenzoic acid.
Scientific Research Applications
Ethyl 2-cyano-6-fluorobenzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It can be used in the preparation of functional materials, such as polymers and liquid crystals, due to its ability to undergo various chemical modifications.
Biological Studies: Researchers use this compound to study the effects of fluorinated compounds on biological systems, including their interactions with proteins and nucleic acids.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-6-fluorobenzoate depends on its specific application. In medicinal chemistry, for example, the compound may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the cyano and fluorine groups can enhance the compound’s binding affinity and selectivity for its molecular targets. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which may further interact with biological molecules.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
Key structural analogs differ in substituent type and position, significantly altering physical and chemical behaviors:
Key Observations :
- Electron-withdrawing vs. Electron-donating Groups: The cyano group in the target compound enhances electrophilicity at the benzene ring compared to methyl (electron-donating) in the chloro analog .
Thermal and Solubility Profiles
- Melting Points : Bromo and chloro analogs likely exhibit higher melting points due to increased molecular mass and halogen-based intermolecular forces .
- Solubility: The cyano group’s polarity may enhance solubility in polar aprotic solvents (e.g., DMF or DMSO) relative to methyl-containing analogs .
Biological Activity
Ethyl 2-cyano-6-fluorobenzoate is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H8FNO2
- Molecular Weight : 195.18 g/mol
- CAS Number : 887266-96-8
The presence of the cyano and fluorine groups enhances its reactivity and binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The cyano group can facilitate hydrogen bonding, while the fluorine atom contributes to hydrophobic interactions, leading to enhanced binding affinity. This compound is often utilized in studies related to enzyme inhibition and protein-ligand interactions, making it valuable in drug design and development.
Biological Activities
This compound has demonstrated several biological activities:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can be crucial in therapeutic applications against diseases such as cancer and inflammatory disorders.
- Antioxidant Properties : Research indicates that it may exhibit antioxidant effects, helping to mitigate oxidative stress in biological systems.
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections.
Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on a specific enzyme involved in the metabolic pathway of Trypanosoma cruzi. Results indicated a significant reduction in enzyme activity, suggesting its potential as a lead compound for developing anti-parasitic drugs.
Study 2: Antioxidant Activity
In vitro assays demonstrated that this compound effectively scavenged free radicals, indicating its role as an antioxidant. This activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, where the compound reduced DPPH radical levels significantly compared to control groups .
Study 3: Antimicrobial Effects
A recent study evaluated the antimicrobial activity of this compound against various bacterial strains. The compound exhibited notable inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Enzyme inhibition, antioxidant |
| Ethyl 2-Cyano-4-Fluorobenzoate | Structure | Moderate enzyme inhibition |
| Ethyl 2-Cyano-6-Chlorobenzoate | Structure | Weak antimicrobial activity |
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized for synthesizing Ethyl 2-cyano-6-fluorobenzoate to maximize yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of stoichiometry, temperature, and catalysts. For example, intermediates like 2-chloro-6-fluorobenzamide must be prepared under anhydrous conditions to prevent hydrolysis. Stepwise monitoring using HPLC or TLC ensures intermediate purity. Reaction steps involving fluorination or cyanation may require inert atmospheres (e.g., nitrogen) to avoid side reactions .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : NMR identifies fluorine substitution patterns, while NMR resolves the cyano and ester groups. Chemical shifts for the aromatic ring should align with DFT-predicted values (e.g., using B3LYP/6-31G* basis sets) .
- IR : Peaks at ~2230 cm (C≡N stretch) and ~1700 cm (ester C=O) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]) and fragmentation patterns.
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- PPE : Nitrile gloves and safety goggles are mandatory. Skin contact requires immediate washing with soap and water .
- Emergency Response : For ingestion, administer water (≤200 mL) to dilute the compound; avoid inducing vomiting. Use D5W intravenous fluids for systemic exposure .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Functional Selection : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) improve accuracy for thermochemical properties, such as bond dissociation energies .
- Basis Sets : Use 6-311++G(d,p) for geometry optimization and vibrational frequency analysis.
- Applications : Simulate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare computed NMR shifts with experimental data to validate models.
Q. What crystallographic strategies resolve ambiguities in the solid-state structure of this compound, especially when twinning or disorder is present?
- Methodological Answer :
- Data Collection : High-resolution X-ray diffraction (λ = 0.710–0.920 Å) at low temperature (100 K) minimizes thermal motion artifacts.
- Refinement : Use SHELXL for twin refinement (e.g., BASF parameter for twinned crystals) and disorder modeling. Apply restraints to anisotropic displacement parameters for flexible groups .
- Validation : Check R and CCDC deposition to ensure structural reliability.
Q. How can researchers resolve contradictions between experimental data and computational predictions for this compound’s reactivity?
- Methodological Answer :
- Error Analysis : Quantify experimental uncertainties (e.g., ±2.4 kcal/mol for DFT atomization energies ) and compare with confidence intervals of spectroscopic or kinetic data.
- Sensitivity Testing : Vary computational parameters (solvent models, dispersion corrections) to identify systematic biases.
- Collaborative Review : Engage interdisciplinary experts to assess methodological flaws (e.g., unaccounted solvent effects or kinetic barriers) .
Q. What strategies enable the design of this compound analogs with enhanced bioactivity while maintaining synthetic feasibility?
- Methodological Answer :
- SAR Studies : Replace the fluorophenyl group with electron-withdrawing substituents (e.g., -NO) to modulate electronic effects. Compare bioactivity of analogs using in vitro assays (e.g., enzyme inhibition) .
- Retrosynthetic Analysis : Prioritize intermediates with commercial availability (e.g., 2-bromo-6-fluorobenzonitrile ) to streamline synthesis.
- Green Chemistry : Substitute toxic chlorinating agents with enzymatic or catalytic alternatives to improve sustainability.
Data Analysis and Reporting
Q. How should researchers statistically validate reproducibility in synthetic yields or spectroscopic measurements for this compound?
- Methodological Answer :
- Replication : Perform triplicate experiments under identical conditions.
- Statistical Tests : Apply ANOVA to compare batch variations or Student’s t-test for method comparisons.
- Uncertainty Reporting : Use ± standard deviation (SD) for yield data and confidence intervals for spectral peak assignments .
Q. What criteria determine whether crystallographic or computational data should take precedence in structural assignments?
- Methodological Answer :
- Confidence Metrics : Prioritize X-ray structures with R and completeness > 98%. For computational models, validate against experimental spectroscopic data (e.g., NMR shifts within ±3 ppm) .
- Hybrid Approaches : Use DFT-optimized geometries as input for refinement in SHELXL to resolve ambiguous electron density .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
